molecular formula C5H12ClNO3 B613186 (R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride CAS No. 104055-46-1

(R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride

Cat. No. B613186
M. Wt: 169.6
InChI Key: JZJQCLZQSHLSFB-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride” is a chemical compound. It is similar to “®-2-amino-3-hydroxypropanoate” which has a molecular formula of C3H6NO31. This compound is also related to “2-Amino-3-hydroxypropanal” with a molecular formula of C3H7NO22. Another similar compound is “®-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride” which is used in scientific research, including drug development, organic synthesis, and biochemical studies3.



Synthesis Analysis

The synthesis analysis of “®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride” is not directly available. However, related compounds such as “tert-butyl 2-amino-3-hydroxypropanoate hydrochloride” and “®-Methyl-2-amino-3-hydroxypropanoate hydrochloride” are used in scientific research45.



Molecular Structure Analysis

The molecular structure of “®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride” is not directly available. However, the molecular formula of a similar compound, “®-2-amino-3-hydroxypropanoate”, is C3H6NO31. Another related compound, “2-Amino-3-hydroxypropanal”, has a molecular formula of C3H7NO22.



Chemical Reactions Analysis

The chemical reactions involving “®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride” are not directly available. However, related compounds such as “2-Amino-3-hydroxypropanal” and “®-2-amino-3-hydroxypropanoate” are used in various chemical reactions62.



Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride” are not directly available. However, a similar compound, “2-Amino-3-hydroxypropanal”, has a density of 1.2±0.1 g/cm3, a boiling point of 265.0±30.0 °C at 760 mmHg, and a flash point of 114.0±24.6 °C2.


Scientific Research Applications

Chiral Synthesis and Chemical Research

Enantioselective Synthesis : A practical, scalable synthesis of enantiomerically enriched compounds related to "(R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride" demonstrates advancements in asymmetric synthesis techniques. One study highlights the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, showcasing a key step involving diol treatment with sulfuryl chloride (Alonso, Santacana, Rafecas, & Riera, 2005).

Chemo-Enzymatic Routes : The chemo-enzymatic synthesis of chiral (S)-3-hydroxy-3-phenylpropanoic acid, a potential progenitor for antidepressant drugs, involves chemical synthesis of a racemic substrate and enzymatic preparation of the S-isomer using Porcine pancreas lipase. This method optimizes reaction conditions such as temperature and pH for efficient resolution of the substrate (Zhao, Ma, Fu, & Zhang, 2014).

Biocatalysis and Enzymatic Synthesis

Enzyme-Catalyzed Synthesis : Enzymatic methods have been employed to synthesize optically active derivatives of compounds related to "(R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride". For instance, recombinant Escherichia coli cells expressing a secondary alcohol dehydrogenase were used to synthesize ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate, showcasing the potential of biocatalysis in achieving high yields of chiral intermediates (Yamamoto, Matsuyama, & Kobayashi, 2002).

Biocatalyst Research for ACE Inhibitors : Research on the biocatalytic synthesis of Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], an intermediate for ACE inhibitors like enalapril and lisinopril, summarizes developments in using biocatalysts for the production of such chiral intermediates. This underscores the importance of enzymatic approaches in pharmaceutical synthesis (Zhao Jin-mei, 2008).

Safety And Hazards

The safety and hazards of “®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride” are not directly available. However, a related compound, “®-Methyl-2-amino-3-hydroxypropanoate hydrochloride”, is classified as a dangerous compound7.


Future Directions

The future directions of “®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride” are not directly available. However, related compounds such as “®-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride” are used in various applications, including drug development, organic synthesis, and biochemical studies, indicating potential future directions3.


Please note that the information provided is based on the available data and may not be fully applicable to “®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride”. For a more accurate analysis, specific studies and experiments on this compound are required.


properties

IUPAC Name

ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJQCLZQSHLSFB-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719230
Record name Ethyl D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride

CAS RN

104055-46-1
Record name D-Serine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104055-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.56 grams (0.005 mole) of 2-azido-3-benzyloxypropionic acid benzyl ester were dissolved in 10 ml of absolute ethanol, 1.10 grams (0.03 mole) of dry hydrogen chloride led in, and the mixture treated with 0.20 grams of palladium on activated carbon (10%). This reaction mixture was hydrogenated in an autoclave for 40 hours at 25° C., and a hydrogen pressure of 20 bar. After filtration, the filtrate was concentrated on the rotary evaporator, and the residue recrystallized from ethanol/diethyl ether (volume ratio about 1:1). There were obtained 0.81 grams (96% of theory) of D,L-serine ethyl ester hydrochloride having a melting point of 102°-103.5° C. (Literature: 100°-102° C.
Name
2-azido-3-benzyloxypropionic acid benzyl ester
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

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